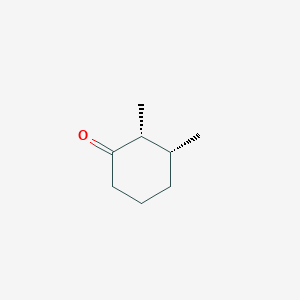
Cyclohexanone, 2,3-dimethyl-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- is an organic compound with the molecular formula C8H14O. It is a stereoisomer of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 3 positions on the cyclohexane ring, with specific stereochemistry (2R,3R). This compound is part of the broader class of cyclohexanones, which are widely used in various chemical applications due to their versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,3-dimethylphenol, followed by oxidation. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then oxidized using reagents such as chromium trioxide or potassium permanganate to yield the desired cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and automated systems allows for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles, and catalysts like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, other substituted derivatives.
Scientific Research Applications
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its ketone functional group. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be compared with other similar compounds, such as:
Cyclohexanone, 2,3-dimethyl-, (2R,3S)-rel-: Another stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone, 2,2-dimethyl-: A compound with two methyl groups at the 2 position, lacking the stereochemistry of the 2,3-dimethyl derivative.
Cyclohexanone: The parent compound without any methyl substitutions, serving as a simpler analog.
The uniqueness of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Properties
CAS No. |
167073-61-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
OZCVOEUWYVVVME-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)[C@@H]1C |
Canonical SMILES |
CC1CCCC(=O)C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















